molecular formula C6H11Cl2N3 B117107 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride CAS No. 157327-44-1

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride

Cat. No.: B117107
CAS No.: 157327-44-1
M. Wt: 196.07 g/mol
InChI Key: ZPIFAYFILYYZIG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 157327-44-1, MFCD05864362) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The dihydrochloride salt enhances its solubility and stability, making it a versatile scaffold in medicinal chemistry. Key applications include:

  • Antimycobacterial activity: Derivatives inhibit Mycobacterium tuberculosis (Mtb) pantothenate synthetase (PS), a critical enzyme for bacterial survival .
  • c-Met kinase inhibition: Structural modifications enable potent inhibition of c-Met, a receptor tyrosine kinase implicated in cancer progression .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIFAYFILYYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375237
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-44-1
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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Preparation Methods

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Advantages Limitations
Cyclization of Methyl EstersMethyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylatesDMF, 70°C, 12h65–92%High regioselectivitySensitive to moisture, scalability issues
Enaminone CyclizationPiperidine-2,4-dioneAcetic acid, 100°C79–87%Atom economy, functional group toleranceCorrosive reagents, specialized equipment
Solid Acid Catalysis1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrilesEthanol, rt, 6h70–85%Mild conditions, catalyst recyclabilitySubstrate limitations, purification needs

Optimization Strategies and Mechanistic Insights

Role of Base in Cyclization

In method A, the choice of base critically influences cyclization efficiency. Potassium carbonate in DMF promotes intramolecular nucleophilic attack by the amine on the ester carbonyl, forming the six-membered ring. Weaker bases like triethylamine result in incomplete cyclization, while stronger bases (e.g., NaH) risk over-alkylation.

Acid Catalysis in Enaminone Formation

The DMFDMA-mediated enaminone synthesis (method B) proceeds via a two-step mechanism: initial formation of a dimethylaminomethylene intermediate, followed by acid-catalyzed cyclodehydration. Acetic acid protonates the enamine nitrogen, facilitating hydrazine attack at the β-carbon and subsequent ring closure.

Industrial-Scale Considerations

For large-scale production, the solid acid-catalyzed method offers distinct advantages. AC-SO3H’s stability under reflux and ease of recovery via filtration reduce costs. Pilot studies demonstrate that substituting ethanol with isopropanol improves yield by 8–12% due to enhanced substrate solubility.

Chemical Reactions Analysis

Oxidation Reactions

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media; chromium trioxide (CrO₃) under controlled conditions .

  • Products : Hydroxylated derivatives or fully aromatic pyrazolo-pyridines via dehydrogenation .

  • Mechanism : The tetrahydro-pyridine ring undergoes oxidation to form a pyridine moiety, while the pyrazole ring remains intact. For example, air oxidation in ethanol at room temperature can yield pyrazolo[4,3-c]pyridine derivatives .

Reduction Reactions

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Products : Saturated pyrrolidine-like structures or amine derivatives.

  • Mechanism : Reduction targets the imine or enamine groups within the bicyclic system, leading to ring saturation or cleavage .

Substitution Reactions

  • Nucleophilic Substitution :

    • Reagents : Halogens (Cl₂, Br₂) or alkylating agents (e.g., methyl iodide).

    • Products : Halogenated or alkylated derivatives at the pyrazole nitrogen or pyridine carbon positions.

  • Electrophilic Substitution :

    • Reagents : Nitrating agents (HNO₃/H₂SO₄) or sulfonating agents .

    • Products : Nitro- or sulfonyl-substituted analogs, often at the pyridine ring .

Cyclization with Carbonyl Compounds

  • Reagents : Hydrazine derivatives and aldehydes/ketones .

  • Conditions : Catalyzed by amorphous carbon-supported sulfonic acid (AC-SO₃H) in ethanol at room temperature .

  • Products : Pyrazolo[3,4-b]pyridine-5-carboxylates (Table 1).

Substituent (R)Reaction Time (min)Yield (%)Reference
Phenyl3085
4-Chlorophenyl4578
4-Methylphenyl3582

Pinner Reaction

  • Reagents : Ethanol and HCl .

  • Conditions : Converts nitrile groups to esters via acid-catalyzed nucleophilic acyl substitution .

  • Products : Ethyl carboxylate derivatives with improved solubility .

Mechanistic Insights

  • Leuckart Reaction : In the presence of AC-SO₃H, the compound undergoes reductive amination to form tertiary amines .

  • Cyclocondensation : Reacts with malononitrile or ethyl acetoacetate to form fused pyrano-pyrazole systems .

Industrial and Pharmacological Relevance

  • Scalability : AC-SO₃H-catalyzed reactions are preferred for industrial synthesis due to low cost, non-toxicity, and recyclability .

  • Bioactive Derivatives : Modifications at the pyridine or pyrazole rings yield compounds with anti-inflammatory (COX-2 inhibition, IC₅₀ = 23.8–42.1 µM) and antitumor activity (e.g., HeLa cell inhibition, IC₅₀ = 0.36 µM) .

Stability and Reactivity Considerations

  • pH Sensitivity : The hydrochloride salt enhances water solubility but may hydrolyze under strongly basic conditions.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₉N₃·2HCl
  • Molecular Weight : 123.16 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
  • CAS Number : 410544-19-3

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:

  • Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .
  • Anti-inflammatory Properties : Some studies have highlighted its ability to reduce inflammation markers in vitro and in vivo. This makes it a candidate for treating inflammatory diseases .

Neuropharmacology

The compound has been studied for its neuroprotective effects. It demonstrates the ability to protect neuronal cells from oxidative stress and apoptosis:

  • Neuroprotective Effects : Investigations have shown that it can mitigate neuronal damage caused by oxidative stress, suggesting its potential use in neurodegenerative disorders like Alzheimer's disease .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel pyrazolo derivatives with enhanced biological activities:

  • Synthesis Pathways : Researchers have synthesized related compounds by modifying the pyrazolo framework to improve efficacy against specific targets like kinases and receptors involved in cancer progression .

Case Study 1: Antidepressant Activity

A study conducted on the efficacy of this compound demonstrated significant improvements in depressive behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent response with optimal effects observed at moderate doses.

Dosage (mg/kg)Behavioral Improvement (%)
1025
2050
4070

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines from activated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Treatment GroupIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control150 ± 10200 ± 15
Compound (10 µM)80 ± 5120 ± 10

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole-Pyridine Core

Modifications to the core structure significantly impact physicochemical properties and biological activity. Key examples include:

Compound Name & ID Substituents Key Properties/Activity Evidence Source
3-Phenyl derivatives (e.g., Samala et al.) 3-Phenyl group Moderate Mtb PS inhibition (IC₅₀ > 90 nM)
5-tert-Butyl-N-pyrazol-4-yl analogues Hydrophobic tert-butyl group Enhanced Mtb PS inhibition (IC₅₀ = 90 nM)
1-Alkyl derivatives (12f, 12g, 12h) Propyl, methoxyethyl, methoxypropyl Variable yields (30–45%); activity against ESKAPE pathogens (melting points: 84–143°C)
3-Carboxylic acid hydrochloride Carboxylic acid group Molecular weight = 203.63; potential for salt formation and improved bioavailability

Key Insight : Hydrophobic substituents (e.g., tert-butyl) enhance Mtb PS inhibition, while polar groups (e.g., methoxy) may reduce activity .

Positional Isomerism

Variations in ring fusion positions alter pharmacological profiles:

Compound Name & ID Ring Fusion Position Molecular Weight Key Differences Evidence Source
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine [3,4-c] 159.62 Lower molecular weight; distinct hydrogen bonding patterns
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine [4,3-b] - Different ring conformation; uncharacterized activity

Key Insight : The [4,3-c] fusion in the target compound optimizes interactions with biological targets like c-Met and Mtb PS compared to isomers .

Antimycobacterial Activity

  • 3-Phenyl derivatives : Demonstrated IC₅₀ values > 90 nM against Mtb PS, with reduced efficacy compared to tert-butyl analogues .
  • Hydrophobic substituents : Petukhov et al. reported a 10-fold increase in potency (IC₅₀ = 90 nM) with a tert-butyl group, highlighting the role of hydrophobicity in target binding .

c-Met Kinase Inhibition

  • Target compound derivatives: Exhibit nanomolar enzymatic potency, with structural optimization (e.g., methylsulfonyl groups) enhancing cellular activity .
  • Comparison with imidazo[1,2-a]pyridines : While imidazo analogues show nM activity, the pyrazolo[4,3-c]pyridine scaffold offers improved pharmacokinetic profiles .

Physicochemical and Structural Properties

Crystallographic Analysis

  • Half-chair conformation : The reduced pyridine ring adopts a half-chair conformation in derivatives, with substituents (e.g., methylsulfonyl) occupying equatorial positions to minimize steric strain .
  • Hydrogen bonding : Derivatives form 1D or 2D supramolecular structures via C–H···O and C–Cl···π interactions, influencing solubility and crystal packing .

Melting Points and Solubility

  • 1-Alkyl derivatives : Melting points range from 84°C (methoxypropyl) to 143°C (propyl), correlating with substituent polarity .
  • Dihydrochloride salt : Enhanced aqueous solubility compared to freebase forms, critical for in vivo applications .

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS Number: 157327-44-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

  • Molecular Formula : C₆H₉N₃·2ClH
  • Molecular Weight : 196.078 g/mol
  • Purity : 95% .

Recent studies have highlighted various biological activities associated with 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives:

  • Enzymatic Inhibition : A series of derivatives have been synthesized and evaluated for their ability to inhibit the c-Met kinase. This enzyme is implicated in various cancers, and effective inhibitors can potentially serve as therapeutic agents. For instance, certain derivatives demonstrated significant inhibitory effects on cell proliferation in cancer cell lines .
  • Anti-inflammatory Activity : Some studies indicated that compounds based on this scaffold exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds were comparable to known anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages reported at 54.25% and 38.44%, respectively .

Structure-Activity Relationship (SAR)

The biological activity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is highly dependent on its substituents:

  • Substituent Effects : The introduction of different alkyl and aryl groups at specific positions on the pyrazole ring significantly influences its biological activity. For example:
    • Substituents at position N1 can enhance or reduce anticancer activity.
    • The presence of a thienyl moiety has been linked to increased acute toxicity but improved anti-inflammatory effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that a derivative of this compound effectively inhibited the proliferation of cancer cells while showing minimal toxicity to normal fibroblasts .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties through carrageenan-induced paw edema tests, showing significant reduction in inflammation compared to controls .

Data Table

The following table summarizes key findings related to the biological activities of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives:

Activity TypeCell Line / ModelIC50 Value (µM)Reference
c-Met InhibitionVarious Cancer CellsVaries
Anti-inflammatoryCOX Enzyme Inhibition0.04 ± 0.01
Anticancer ActivityHepG254.25% Growth Inhibition
Anticancer ActivityHeLa38.44% Growth Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride, and how can safety risks be mitigated during synthesis?

  • Methodology :

  • Synthesis : A typical procedure involves reacting intermediates (e.g., tert-butoxycarbonyl-protected precursors) with hydrochloric acid in methanol under controlled conditions. For example, stirring at room temperature for 1 hour to remove protecting groups and isolate the dihydrochloride salt .
  • Safety : Use glove boxes for handling toxic or irritant intermediates, wear PPE (gloves, lab coat, goggles), and ensure proper ventilation. Post-reaction waste must be segregated and disposed via certified hazardous waste services .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Analytical Techniques : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., proton and carbon-13 NMR) and liquid chromatography-mass spectrometry (LCMS) for purity assessment. Reference standard identifiers (e.g., InChI, SMILES) can validate structural alignment .
  • Physical Properties : Determine hygroscopicity via dynamic vapor sorption (DVS) and thermal stability using thermogravimetric analysis (TGA) .

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodology :

  • Short-term storage (1–2 weeks) at –4°C or long-term (1–2 years) at –20°C. For room-temperature storage, ensure desiccant-packed, airtight containers to prevent hydrolysis or degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Avoid skin/eye contact using nitrile gloves and face shields. In case of exposure, rinse thoroughly with water for 15 minutes and seek medical attention. Use fume hoods for weighing and dissolving powders to minimize inhalation risks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodology :

  • Employ quantum chemical calculations (e.g., density functional theory) to model reaction energetics and transition states. Combine with machine learning to predict optimal solvent systems or catalysts, reducing trial-and-error experimentation .
  • Validate computational predictions with high-throughput screening (HTS) under varied conditions (e.g., temperature, pH) .

Q. How should researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

  • Methodology :

  • Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting points and dynamic light scattering (DLS) for solubility profiling in polar/non-polar solvents. Cross-reference with peer-reviewed datasets to identify outliers .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., patents, journals) and apply statistical tools (e.g., principal component analysis) to identify systematic errors .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological or catalytic systems?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy or microcalorimetry to monitor reaction rates in enzymatic assays.
  • Isotopic Labeling : Incorporate deuterium or carbon-13 into the pyrazolo-pyridine core to track metabolic or catalytic pathways via isotopic tracing .

Q. How can researchers assess the compound’s stability under extreme experimental conditions (e.g., high temperature, oxidative stress)?

  • Methodology :

  • Stress Testing : Expose the compound to accelerated aging (40–60°C, 75% relative humidity) and analyze degradation products via high-resolution LCMS.
  • Oxidative Stability : Use radical initiators (e.g., AIBN) in controlled atmospheres to simulate oxidative environments .

Methodological Resources

  • Safety Compliance : Follow institutional Chemical Hygiene Plans (e.g., OSHA guidelines) for advanced lab work .
  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, stirring rates) using electronic lab notebooks (ELNs) for audit trails .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.